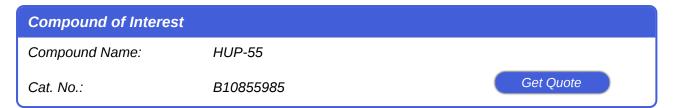


HUP-55 solubility and vehicle for in vivo studies

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HUP-55: Application Notes for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **HUP-55** and a comprehensive protocol for its use in in vivo studies, specifically focusing on intraperitoneal (i.p.) administration in murine models.

Introduction

HUP-55 is a potent, nonpeptidic inhibitor of prolyl endopeptidase (PREP).[1][2] PREP is a serine protease implicated in the pathophysiology of neurodegenerative diseases, such as Parkinson's disease. The mechanism of action of **HUP-55** involves the modulation of protein-protein interactions, leading to a reduction in α -synuclein dimerization and an enhancement of protein phosphatase 2A (PP2A) activity.[1][2] This ultimately results in decreased production of reactive oxygen species.[1][2]

Solubility Data

HUP-55 exhibits limited aqueous solubility. The following table summarizes its known solubility characteristics.



Solvent	Concentration	Notes
Acetonitrile	10 mg/mL[1]	Suitable for stock solution preparation.
Dimethyl sulfoxide (DMSO)	Not specified, but used for in vitro and stability studies	Commonly used as a solvent for initial stock preparation.[1]

In Vivo Administration Vehicle

For in vivo studies in mice, **HUP-55** has been successfully administered via intraperitoneal injection.[1] Based on studies with **HUP-55** and other structurally similar prolyl endopeptidase inhibitors like KYP-2047, a vehicle containing a low percentage of DMSO is recommended to ensure solubility and minimize vehicle-induced toxicity.[3][4]

Recommended Vehicle Composition:

Component	Concentration
Dimethyl sulfoxide (DMSO)	0.001% - 10% (v/v)
Sterile Saline (0.9% NaCl)	q.s. to final volume

Note: The final concentration of DMSO should be kept to a minimum, ideally below 1% (v/v) for in vivo injections to avoid potential toxic effects.[5] However, concentrations up to 10% (v/v) in saline have been used in some studies.[5][6] It is crucial to perform a vehicle toxicity study prior to the main experiment.

Experimental Protocols Preparation of HUP-55 Dosing Solution (10 mg/kg)

This protocol describes the preparation of a **HUP-55** dosing solution for a 10 mg/kg intraperitoneal injection in mice, assuming an average mouse weight of 25g and an injection volume of 100 μ L.

Materials:



HUP-55

- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile Saline (0.9% NaCl) for injection
- Sterile, light-protected microcentrifuge tubes
- · Calibrated pipettes and sterile, filtered pipette tips

Procedure:

- Calculate the required amount of HUP-55:
 - For a 10 mg/kg dose in a 25g mouse, the required dose per mouse is 0.25 mg.
 - To prepare a dosing solution for multiple animals, calculate the total amount of HUP-55
 needed, including a slight overage to account for transfer losses.
- Prepare the HUP-55 stock solution in DMSO:
 - Dissolve the calculated amount of HUP-55 in a minimal amount of DMSO. For example, to achieve a final DMSO concentration of 1% in the injection volume (100 μL), you would use 1 μL of DMSO per dose.
 - Vortex gently until the HUP-55 is completely dissolved.
- Prepare the final dosing solution:
 - In a sterile, light-protected tube, add the required volume of sterile saline.
 - Slowly add the HUP-55 stock solution to the saline while vortexing to ensure proper mixing and prevent precipitation.
 - \circ For a 1% DMSO final concentration, you would add 1 μ L of the **HUP-55**/DMSO stock to 99 μ L of sterile saline per dose.
- Final Concentration Check:

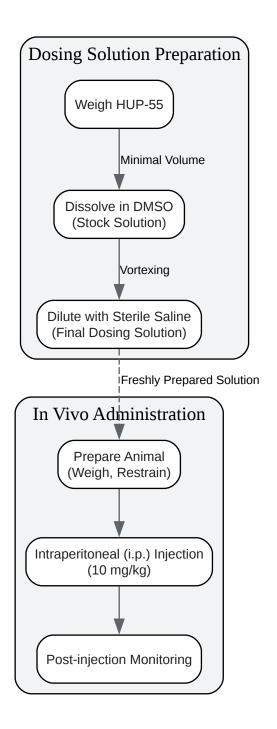


- \circ The final concentration of the dosing solution should be 2.5 mg/mL to deliver 0.25 mg in a 100 μ L injection volume.
- · Storage and Handling:
 - Prepare the dosing solution fresh on the day of injection.
 - Protect the solution from light.
 - Administer the solution at room temperature.

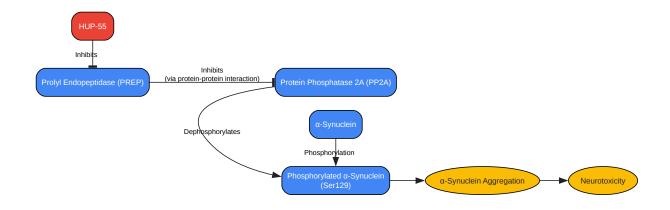
Intraperitoneal Injection Workflow

The following diagram illustrates the workflow for the preparation and administration of **HUP-55** for in vivo studies.









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